6-alpha-Fluorhydrocortisone

Glucocorticoid potency Glycogen deposition assay Corticosteroid SAR

6-alpha-Fluorhydrocortisone (CAS 1053-58-3; also designated 6α-fluorocortisol) is a synthetic corticosteroid derived from hydrocortisone (cortisol) by the stereospecific introduction of a single fluorine atom at the 6α-position of the steroid nucleus. First disclosed in Upjohn patents and symposium reports in the late 1950s, this compound belongs to the class of halogenated adrenocortical steroids wherein fluorination enhances glucocorticoid receptor (GR) transactivation and reduces metabolic inactivation by 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2).

Molecular Formula C21H29FO5
Molecular Weight 380.4 g/mol
CAS No. 1053-58-3
Cat. No. B089501
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-alpha-Fluorhydrocortisone
CAS1053-58-3
Molecular FormulaC21H29FO5
Molecular Weight380.4 g/mol
Structural Identifiers
SMILESCC12CCC(=O)C=C1C(CC3C2C(CC4(C3CCC4(C(=O)CO)O)C)O)F
InChIInChI=1S/C21H29FO5/c1-19-5-3-11(24)7-14(19)15(22)8-12-13-4-6-21(27,17(26)10-23)20(13,2)9-16(25)18(12)19/h7,12-13,15-16,18,23,25,27H,3-6,8-10H2,1-2H3/t12-,13-,15-,16-,18+,19-,20-,21-/m0/s1
InChIKeyMEZCUMCMVYZPAH-HVIRSNARSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-alpha-Fluorhydrocortisone (CAS 1053-58-3): A Singly 6α-Fluorinated Corticosteroid with a Defined Glucocorticoid-to-Mineralocorticoid Activity Profile for Research Sourcing


6-alpha-Fluorhydrocortisone (CAS 1053-58-3; also designated 6α-fluorocortisol) is a synthetic corticosteroid derived from hydrocortisone (cortisol) by the stereospecific introduction of a single fluorine atom at the 6α-position of the steroid nucleus [1]. First disclosed in Upjohn patents and symposium reports in the late 1950s, this compound belongs to the class of halogenated adrenocortical steroids wherein fluorination enhances glucocorticoid receptor (GR) transactivation and reduces metabolic inactivation by 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2) . Unlike its clinically dominant positional isomer—9α-fluorohydrocortisone (fludrocortisone)—6-alpha-fluorhydrocortisone has remained primarily a research tool compound, valued for its distinctive separation of glucocorticoid potency from mineralocorticoid-driven sodium retention [2]. The compound serves both as a pharmacological probe in corticosteroid structure-activity relationship (SAR) investigations and as a key synthetic intermediate en route to 6α-fluoroprednisolone and more complex 6α-fluoro corticosteroids [1].

Why Fludrocortisone, Prednisolone, or Dexamethasone Cannot Substitute for 6-alpha-Fluorhydrocortisone in Corticosteroid Pharmacology Research


Corticosteroids with different fluorination patterns and additional ring substitutions exhibit profoundly divergent glucocorticoid (GC) and mineralocorticoid (MC) activity ratios, meaning that in-class compounds are not functionally interchangeable for research applications [1]. The 9α-fluoro positional isomer fludrocortisone (9α-fluorohydrocortisone) possesses GC potency approximately 10-fold that of cortisol but also carries MC potency 125- to 400-fold above cortisol, producing clinically significant sodium retention that fundamentally alters its biological profile relative to the 6α-fluoro isomer [2]. Prednisolone (Δ1-dehydro configuration) achieves GC selectivity through enhanced HSD2-mediated inactivation in kidney and colon rather than through fluorination-dependent receptor modulation . Dexamethasone combines 9α-fluorination with 16α-methylation, yielding very high GC potency with suppressed MC activity—a profile mechanistically distant from that of a singly 6α-fluorinated scaffold [1]. These differences are not incremental; they arise from distinct molecular mechanisms—including altered A-ring conformation, differential hydrogen-bonding capacity at O(20), and divergent susceptibility to prereceptor metabolism by 11β-HSD2—that preclude simple extrapolation from one fluorinated corticosteroid to another [3]. The quantitative evidence below establishes exactly where 6-alpha-fluorhydrocortisone diverges from its closest analogs.

Quantitative Comparative Evidence Guide: 6-alpha-Fluorhydrocortisone vs. Closest Structural Analogs for Informed Research Procurement


Liver Glycogen Deposition (Glucocorticoid) Potency: 12-Fold Increase Over Hydrocortisone in Adrenalectomized Rat Model

In the liver glycogen deposition assay conducted in adrenalectomized rats—the gold-standard in vivo glucocorticoid bioassay of the 1950s—Upjohn researchers found that 6-alpha-fluorhydrocortisone exhibited glucocorticoid activity approximately 12 times that of the parent compound hydrocortisone, making it the most active singly substituted glucocorticoid identified at that time [1]. In contrast, unsubstituted hydrocortisone (cortisol) defines the baseline at 1× potency in this assay system [1]. For comparison, 9α-fluorohydrocortisone (fludrocortisone) achieves approximately 10× GC potency relative to cortisol in standard reference tables, though the assays are not identical [2]. This near-equivalent GC potentiation via fluorination at either the 6α- or 9α-position establishes that the critical differentiation between the two isomers lies not in GC magnitude but in the accompanying mineralocorticoid activity profile (see Evidence Item 2) [1].

Glucocorticoid potency Glycogen deposition assay Corticosteroid SAR

Mineralocorticoid Selectivity: Absence of In Vivo Salt Retention Contrasts with 9α-Fluorohydrocortisone's 125–400× Mineralocorticoid Receptor Activity

Upjohn's in vivo assessment found that 6-alpha-fluorhydrocortisone 'doesn't cause salt retention'—a finding that sharply distinguishes it from the 9α-fluoro positional isomer [1]. Fludrocortisone (9α-fluorohydrocortisone) exhibits mineralocorticoid (MC) receptor potency 125- to 400-fold greater than cortisol, with clinically significant sodium retention and potassium excretion documented in human metabolic balance studies [2][3]. This divergence occurs despite the fact that both 6α- and 9α-fluorination increase MC receptor transactivation in CV-1 cell luciferase reporter assays; the difference in functional sodium-retaining activity likely reflects differential tissue-level pharmacokinetics, prereceptor metabolism, or receptor interaction kinetics [4]. The SAR consensus summary states that '6α-fluoro has less salt retention properties than 9α-fluoro' [5]. This makes 6-alpha-fluorhydrocortisone a valuable tool for studying GC-mediated metabolic effects—such as hepatic glycogen deposition—without the confounding variable of MC-driven electrolyte disturbance that inherently accompanies fludrocortisone administration [1].

Mineralocorticoid selectivity Sodium retention GC/MC dissociation

Thymolytic Activity: 9-Fold Enhancement Over Hydrocortisone Confirmed in Immature Rat Model, Equivalent to 9α-Fluorination

In a controlled comparative study by Stephenson (1960) using the immature rat thymus involution assay, the introduction of a fluorine atom at either the 6α- or the 9α-position increased the thymolytic activity of hydrocortisone approximately 9-fold [1]. This assay measures the ability of corticosteroids to induce atrophy of the thymus gland—a classical in vivo endpoint reflecting immunosuppressive and catabolic glucocorticoid activity distinct from liver glycogen deposition [1]. The equivalent 9-fold enhancement from either 6α- or 9α-fluorination demonstrates that both fluorination positions produce comparable lymphoid-tissue glucocorticoid effects despite their divergent mineralocorticoid profiles (see Evidence Item 2) [1]. By contrast, the introduction of a methyl group at positions 2, 6, or 16 (with one exception) enhanced thymolytic activity only 3- to 4-fold, while Δ5,6-dehydrogenation consistently decreased thymolytic potency [1]. This positions 6α-fluorination among the most potent single-substitution modifications for enhancing lymphoid glucocorticoid responses, along with 9α-fluorination [1].

Thymolytic activity Lymphoid involution Corticosteroid bioassay

Anti-inflammatory Activity Profile: 6α-Fluorination Produces Markedly Lower Potentiation Than 9α-Fluorination (Factor of 7–10)

Weeks, Duax, and Wolff (1973) established through a comprehensive X-ray crystallographic and structure-activity comparison of six corticosteroids that '6α-fluorination causes a much smaller increase in antiinflammatory activity than does 9α-fluorination,' with the latter increasing anti-inflammatory potency by a factor of 7–10 relative to unsubstituted cortisol [1]. This differential is mechanistically linked to A-ring conformation: 9α-fluorocortisol exhibits a pronounced bowing of the A-ring underneath the molecular plane—resembling the conformational change induced by Δ1,2-dehydrogenation—which correlates with enhanced anti-inflammatory activity, whereas 6α-fluorocortisol retains an A-ring geometry closer to that of cortisol [1]. This finding reveals that 6-alpha-fluorhydrocortisone is not simply a positional isomer of fludrocortisone with equivalent pharmacology; rather, the two compounds exhibit distinct activity spectra across different glucocorticoid endpoints. While 6α-fluorination strongly potentiates metabolic glucocorticoid effects (liver glycogen deposition, ~12×; thymolytic activity, ~9×), its anti-inflammatory potentiation is markedly weaker than that of 9α-fluorination [1][2].

Anti-inflammatory potency Corticosteroid SAR A-ring conformation

Crystallographic Conformation: Unique O(20) Hydrogen Bond in 6α-Fluorocortisol Distinguishes It from Cortisol, 9α-Fluorocortisol, and 6α-Methylprednisolone

In the landmark X-ray crystallographic comparison of six corticosteroids by Weeks, Duax, and Wolff (1973), 6α-fluorocortisol was found to be the only structure in which the C20 carbonyl oxygen, O(20), participates in an intermolecular hydrogen bond [1]. Across all six structures examined—cortisol, 6α-fluorocortisol, 9α-fluorocortisol, 6α-methylprednisolone, cortisone, and 4-chlorocortisone—the 17β side-chain conformation was nearly invariant, with O(20) and O(21) in cis coplanar arrangement and O(20) oriented over the D-ring [1]. The unique involvement of O(20) in hydrogen bonding exclusively in the 6α-fluoro derivative suggests a distinct intermolecular interaction capability that may influence receptor-binding geometry, cofactor recruitment, or crystal packing [1]. In contrast, 9α-fluorocortisol's distinguishing structural feature is a pronounced A-ring bowing beneath the molecular plane, attributed to a close nonbonded contact between the 9α-fluorine and the axial C1 substituent—a conformational distortion absent in 6α-fluorocortisol [1]. These crystallographically validated structural differences provide a rational basis for the divergent biological profiles of the 6α- and 9α-fluoro positional isomers [1].

X-ray crystallography Steroid conformation Hydrogen bonding Receptor docking

High-Value Research and Industrial Application Scenarios for 6-alpha-Fluorhydrocortisone Based on Comparative Evidence


Corticosteroid Structure-Activity Relationship (SAR) Studies Requiring Positional Fluorine Isomer Comparisons

For academic and pharmaceutical laboratories investigating how halogenation position modulates corticosteroid receptor pharmacology, 6-alpha-fluorhydrocortisone provides an essential comparator to 9α-fluorohydrocortisone (fludrocortisone). The two positional isomers exhibit near-equivalent glucocorticoid potentiation in glycogen deposition (~12× vs. ~10× cortisol, respectively [1]) and identical thymolytic enhancement (~9-fold each [2]), yet diverge categorically in mineralocorticoid-driven sodium retention (absent for 6α-F [1]; 125–400× MC potency for 9α-F [3]) and anti-inflammatory potentiation (substantially weaker for 6α-F vs. 7–10× for 9α-F [4]). This makes the 6α/9α pair an ideal comparative tool set for dissecting the structural determinants of GC/MC selectivity, A-ring conformational effects on receptor transactivation, and the role of O(20) hydrogen bonding [4].

Selective Glucocorticoid Receptor Activation Studies Without Mineralocorticoid Confounds

In experimental systems where mineralocorticoid receptor co-activation is undesirable—such as studies of hepatic gluconeogenesis, glycogen metabolism, or GR-mediated gene transcription in tissues co-expressing MR (kidney, colon, heart)—6-alpha-fluorhydrocortisone offers a glucocorticoid agonist with ~12× the metabolic potency of cortisol but without the sodium-retaining effects that accompany fludrocortisone administration [1]. The compound's resistance to 11β-HSD2-mediated oxidation, shared with other 6α-fluorinated steroids , further enhances its utility in HSD2-expressing tissues where endogenous cortisol is rapidly inactivated. Researchers should note, however, that at the receptor-transactivation level, 6α-fluorination does increase both GR and MR signaling in CV-1 cell systems [5]; the absence of functional salt retention in vivo may reflect pharmacokinetic or tissue-distribution factors requiring further characterization.

Prereceptor Metabolism and 11β-HSD2 Substrate Specificity Investigations

6-alpha-Fluorhydrocortisone belongs to the class of 6α-fluorinated corticosteroids that exhibit decreased oxidation by 11β-hydroxysteroid dehydrogenase type 2 relative to their non-fluorinated counterparts . This property makes the compound a valuable substrate for comparative enzymology studies examining how fluorination at position 6 (vs. position 9, vs. Δ1-dehydrogenation) alters the kinetics of 11β-HSD2-mediated inactivation—a critical determinant of corticosteroid tissue selectivity . The compound can be paired with hydrocortisone (efficient HSD2 substrate), prednisolone (enhanced HSD2 oxidation due to Δ1-dehydro configuration), and 9α-fluorocortisol (also HSD2-resistant but with strong MC activity) to map the contributions of specific structural modifications to metabolic stability [5].

Synthetic Intermediate for 6α-Fluorinated Corticosteroid Derivatives Including 6α-Fluoroprednisolone

As documented in the original Upjohn synthetic pathway, 6-alpha-fluorhydrocortisone serves as the direct precursor to 6α-fluoroprednisolone via microbial Δ1,2-dehydrogenation—a biotransformation that introduces the 1,2-double bond to produce a compound with ~80× the glucocorticoid activity of hydrocortisone and salt-excreting rather than salt-retaining properties [1]. This synthetic route, protected under US Patent 2,838,499 [6] and elaborated in subsequent process patents [7], positions 6-alpha-fluorhydrocortisone as a key intermediate for laboratories developing novel 6α-fluoro corticosteroid analogs, performing medicinal chemistry optimization of the C21 side chain, or requiring authenticated reference standards of early-generation fluorinated corticosteroids for analytical method development.

Quote Request

Request a Quote for 6-alpha-Fluorhydrocortisone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.